molecular formula C10H12N2O B15212059 4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline CAS No. 144232-55-3

4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline

Cat. No.: B15212059
CAS No.: 144232-55-3
M. Wt: 176.21 g/mol
InChI Key: LPIISCBPIBSJQR-UHFFFAOYSA-N
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Description

4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is a chemical compound with the molecular formula C11H14N2O It is characterized by an aniline group attached to a 4-methyl-4,5-dihydrooxazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of 4-methyl-4,5-dihydrooxazole with aniline under specific conditions. The reaction can be carried out using a variety of reagents, such as acetic anhydride, and catalysts like Lewis acids.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Production of amine derivatives.

  • Substitution: Generation of various substituted aniline derivatives.

Scientific Research Applications

4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is similar to other compounds with oxazolyl and aniline groups. its unique structure and properties set it apart. Some similar compounds include:

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole

Properties

CAS No.

144232-55-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline

InChI

InChI=1S/C10H12N2O/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3

InChI Key

LPIISCBPIBSJQR-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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